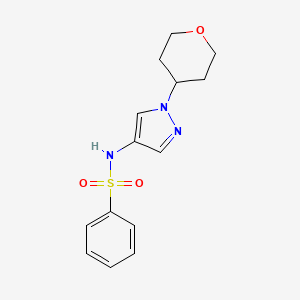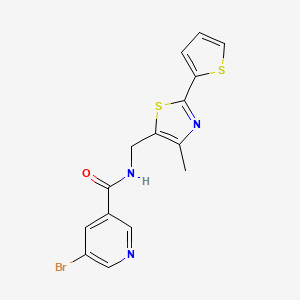![molecular formula C14H10N2O3 B2527146 methyl 1-formyl-9H-pyrido[3,4-b]indole-3-carboxylate CAS No. 113247-36-2](/img/structure/B2527146.png)
methyl 1-formyl-9H-pyrido[3,4-b]indole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 1-formyl-9H-pyrido[3,4-b]indole-3-carboxylate is a compound that belongs to the class of pyridoindoles, which are heterocyclic compounds containing a pyridine ring fused to an indole system. These compounds are of significant interest due to their diverse range of biological activities and their potential use in medicinal chemistry.
Synthesis Analysis
The synthesis of pyridoindole derivatives can be achieved through various methods. For instance, the reaction of 1-methyl-2-(2′-pyridinyl)-1H-indole with PtCl2(DMSO)2 leads to the formation of a cycloplatinated product, which can further react with neutral ligands such as CO, Bu t NC, styrene, and phenylacetylene to give various compounds. In particular, the reaction with phenylacetylene and subsequent reaction with ethanol yields a carbene complex, indicating the versatility of indole derivatives in forming complex structures . Additionally, methyl 3-amino-1H-indole-2-carboxylates can react with aryl isocyanates, aryl isothiocyanates, and cyanamides to form 5H-pyrimido[5,4-b]indole derivatives, showcasing another synthetic route for pyridoindole compounds .
Molecular Structure Analysis
The molecular structure of pyridoindole derivatives can be complex, as demonstrated by the X-ray structure determination of the cycloplatinated indole derivative, which revealed metallation to platinum via the C3 carbon of the indole nucleus, chelated to the metal via the pyridine nitrogen atom . This indicates that the pyridoindole core can serve as a ligand in coordination chemistry, forming stable complexes with metals.
Chemical Reactions Analysis
Pyridoindole derivatives can undergo a variety of chemical reactions. For example, the aforementioned cycloplatinated indole derivative can react with different neutral ligands, leading to the displacement of DMSO and the formation of new compounds . The reactions of methyl 3-amino-1H-indole-2-carboxylates with different reagents result in the formation of various 5H-pyrimido[5,4-b]indole derivatives, which can further participate in alkylation reactions at nitrogen or sulfur atoms .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridoindole derivatives can vary widely depending on the substituents and functional groups present in the molecule. For instance, the introduction of a methoxycarbonyl group at the 4-position of 5H-pyrido[4,3-b]indole derivatives can be achieved through 1-hydroxyindole chemistry, suggesting that the functionalization of the pyridoindole core can be tailored to achieve desired properties . Furthermore, the cytotoxic properties of 1-amino-substituted 8-hydroxy-4,5-dimethyl-5H-pyrido[4,3-b]indoles have been evaluated, indicating that the substitution pattern on the pyridoindole core can significantly influence biological activity .
Scientific Research Applications
Antidiabetic Applications
Methyl 1-formyl-9H-pyrido[3,4-b]indole-3-carboxylate and its derivatives have been explored for their potential in treating diabetes. Choudhary et al. (2011) synthesized derivatives such as DM3, DM4, and DM5, which were tested for in vivo antidiabetic activity in rats. Compound DM5 demonstrated significant antidiabetic properties, showing the potential of these compounds in diabetes management (Choudhary et al., 2011).
Fluorescence Studies
The β-carboline class, including 3-formyl-9H-pyrido[3,4-b]indole, has been studied for its fluorescence properties. Devi and Singh (2022) explored β-carboline C-3 substituted MBH adducts for their fluorescent characteristics, assessing the effects of contact time, solvent system, concentration, and substituents on these properties (Devi & Singh, 2022).
Antifilarial Chemotherapy
Compounds derived from methyl 1-formyl-9H-pyrido[3,4-b]indole-3-carboxylate have been investigated for their macrofilaricidal activity. Srivastava et al. (1999) synthesized and tested various derivatives against Acanthoeilonema viteae, with some compounds showing over 90% micro- or macrofilaricidal activity or sterilization of female worms, suggesting their potential use in antifilarial chemotherapy (Srivastava et al., 1999).
Analytical Applications in Food Science
The beta-carbolines, including 1-methyl-9H-pyrido[3,4-b]indole, have been identified as constituents in thermally processed meat, potentially playing a role in diseases like Parkinson's and cancer. Crotti et al. (2010) used LC-MS/MS for their detection and quantification in food, highlighting their significance in food safety and public health studies (Crotti et al., 2010).
MALDI/TOF-MS Applications
Beta-carboline alkaloids, including compounds like 9H-pyrido[3,4-b]indole, have been used as matrices in matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI/TOF-MS). Nonami et al. (1997) demonstrated their effectiveness for analyzing proteins and sulfated oligosaccharides, providing a new approach for mass spectrometric analysis in biochemistry and molecular biology (Nonami et al., 1997).
properties
IUPAC Name |
methyl 1-formyl-9H-pyrido[3,4-b]indole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3/c1-19-14(18)11-6-9-8-4-2-3-5-10(8)16-13(9)12(7-17)15-11/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYPDYIWLMBBKKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=C2C(=C1)C3=CC=CC=C3N2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-formyl-9H-pyrido[3,4-b]indole-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)urea](/img/structure/B2527063.png)
![1-(2-Fluoroethyl)-3-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine](/img/structure/B2527064.png)
![N-(2-fluorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2527066.png)

![[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride](/img/structure/B2527069.png)
![(2,6-Difluorophenyl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2527071.png)






![3-[(Dimethylamino)methyl]-4-hydroxybenzoic acid](/img/structure/B2527084.png)
![2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2527086.png)